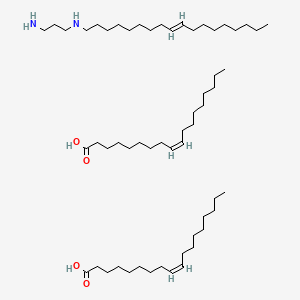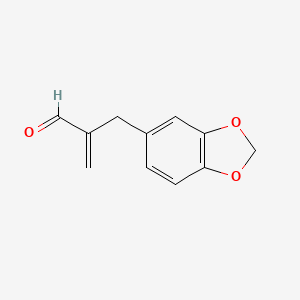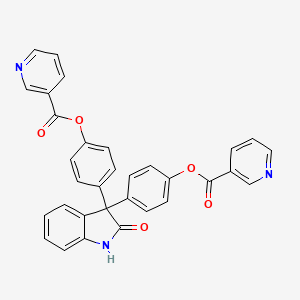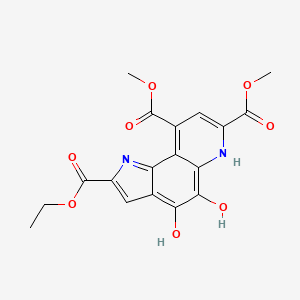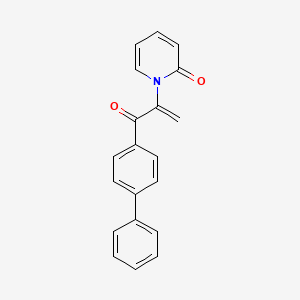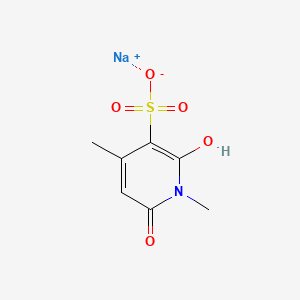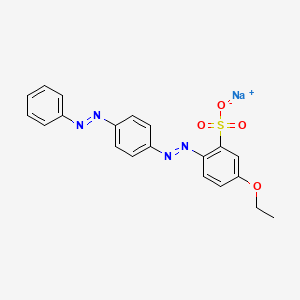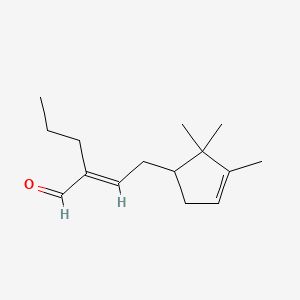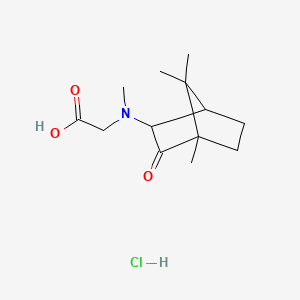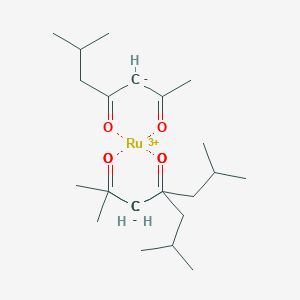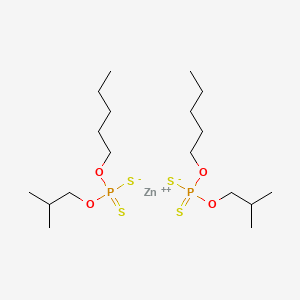
Zinc bis(O-isobutyl) (O-pentyl) bis(dithiophosphate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Zinc bis(O-isobutyl) (O-pentyl) bis(dithiophosphate) is a coordination compound featuring zinc bound to the anion of a dithiophosphoric acid ester. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Zinc bis(O-isobutyl) (O-pentyl) bis(dithiophosphate) typically involves the reaction of zinc oxide with O-isobutyl and O-pentyl dithiophosphoric acid esters. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
ZnO+2(RO)2PS2H→Zn[(RO)2PS2]2+H2O
where ( \text{R} ) represents the O-isobutyl and O-pentyl groups.
Industrial Production Methods
Industrial production of Zinc bis(O-isobutyl) (O-pentyl) bis(dithiophosphate) involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Zinc bis(O-isobutyl) (O-pentyl) bis(dithiophosphate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithiophosphate groups to thiophosphates.
Substitution: The dithiophosphate ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of zinc complexes with different ligands .
Aplicaciones Científicas De Investigación
Zinc bis(O-isobutyl) (O-pentyl) bis(dithiophosphate) has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in various organic reactions and as a reagent in the synthesis of other coordination compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Widely used as an additive in lubricants and greases to enhance their anti-wear and anti-corrosion properties
Mecanismo De Acción
The mechanism by which Zinc bis(O-isobutyl) (O-pentyl) bis(dithiophosphate) exerts its effects involves the formation of a protective tribofilm on solid surfaces. This tribofilm reduces friction and wear, making the compound an effective additive in lubricants. The molecular targets include metal surfaces, where the compound forms a thin layer that prevents direct metal-to-metal contact .
Comparación Con Compuestos Similares
Similar Compounds
- Zinc bis(O-isopropyl) (O-hexyl) bis(dithiophosphate)
- Zinc bis(O-ethyl) (O-octyl) bis(dithiophosphate)
- Zinc bis(O-isobutyl) (O-pentyl) bis(dithiophosphate)
Uniqueness
Zinc bis(O-isobutyl) (O-pentyl) bis(dithiophosphate) is unique due to its specific combination of O-isobutyl and O-pentyl groups, which provide a balance of solubility and reactivity. This makes it particularly effective as an anti-wear additive in lubricants compared to other similar compounds .
Propiedades
Número CAS |
14548-63-1 |
|---|---|
Fórmula molecular |
C18H40O4P2S4Zn |
Peso molecular |
576.1 g/mol |
Nombre IUPAC |
zinc;2-methylpropoxy-pentoxy-sulfanylidene-sulfido-λ5-phosphane |
InChI |
InChI=1S/2C9H21O2PS2.Zn/c2*1-4-5-6-7-10-12(13,14)11-8-9(2)3;/h2*9H,4-8H2,1-3H3,(H,13,14);/q;;+2/p-2 |
Clave InChI |
ARDCFNODWCGPTI-UHFFFAOYSA-L |
SMILES canónico |
CCCCCOP(=S)(OCC(C)C)[S-].CCCCCOP(=S)(OCC(C)C)[S-].[Zn+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


